molecular formula C9H10BFO4 B151503 3-Ethoxycarbonyl-4-fluorophenylboronic acid CAS No. 874219-36-0

3-Ethoxycarbonyl-4-fluorophenylboronic acid

Cat. No.: B151503
CAS No.: 874219-36-0
M. Wt: 211.98 g/mol
InChI Key: YCXMTPOFCTUKTB-UHFFFAOYSA-N
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Description

3-Ethoxycarbonyl-4-fluorophenylboronic acid is a useful research compound. Its molecular formula is C9H10BFO4 and its molecular weight is 211.98 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Drug Development

Phenylboronic acids, including derivatives like 3-Ethoxycarbonyl-4-fluorophenylboronic acid, play a crucial role in organic synthesis and the development of pharmaceuticals. Their utility spans from the formation of carbon-carbon bonds to the synthesis of complex molecules. For example, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of non-steroidal anti-inflammatory and analgesic materials, demonstrates the significance of boronic acid derivatives in synthesizing biologically active compounds (Qiu et al., 2009).

Biomedical Applications

Derivatives of phenylboronic acids, such as benzoxaboroles, have been extensively studied for their biological activities and potential therapeutic applications. Some benzoxaboroles exhibit biological activity and are under clinical trials, highlighting their importance in medical research and drug development (Adamczyk-Woźniak et al., 2009).

Electrochemical Biosensors

Phenylboronic acid derivatives are instrumental in constructing electrochemical biosensors. These biosensors leverage the selective binding properties of phenylboronic acids to detect biomolecules, including sugars and glycoproteins, which are essential for monitoring various health conditions, such as diabetes and glycated hemoglobin levels (Anzai, 2016).

Environmental Applications

Research into the environmental degradation of polyfluoroalkyl chemicals, which can degrade into perfluoroalkyl and polyfluoroalkyl substances, underscores the environmental relevance of fluorinated compounds, including fluorophenylboronic acids. Understanding the biodegradation pathways of these substances is crucial for assessing and mitigating their environmental impact (Liu & Avendaño, 2013).

Safety and Hazards

The compound is harmful if swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Therefore, it is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Future Directions

While specific future directions for this compound are not mentioned in the search results, boronic acids in general (which include our compound of interest) are widely used in organic synthesis and medicinal chemistry. They are particularly important in the synthesis of biologically active compounds and in the development of new synthetic methodologies .

Mechanism of Action

Target of Action

3-Ethoxycarbonyl-4-fluorophenylboronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of this compound are the carbon atoms in the molecules that it reacts with .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, the this compound interacts with its targets through a process called transmetalation . This process involves the transfer of a formally nucleophilic organic group from boron to palladium . The reaction conditions are exceptionally mild and functional group tolerant .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key step in many biochemical synthesis pathways . It allows for the formation of new carbon-carbon bonds, which can lead to the creation of a wide variety of complex organic compounds .

Pharmacokinetics

It is known that the compound is a solid at room temperature and is soluble in methanol . These properties may influence its bioavailability.

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide variety of complex organic compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction requires a palladium catalyst . Additionally, the reaction is typically performed under mild conditions and is tolerant of a wide range of functional groups . The compound is recommended to be stored at room temperature in a cool and dark place .

Properties

IUPAC Name

(3-ethoxycarbonyl-4-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BFO4/c1-2-15-9(12)7-5-6(10(13)14)3-4-8(7)11/h3-5,13-14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXMTPOFCTUKTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)C(=O)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60647879
Record name [3-(Ethoxycarbonyl)-4-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874219-36-0
Record name 1-Ethyl 5-borono-2-fluorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874219-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Ethoxycarbonyl)-4-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Ethoxycarbonyl)-4-fluorophenylboronic Acid (contains varying amounts of Anhydride)
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